N,N-dibenzyl-N'-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea
Description
N,N-dibenzyl-N’-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea is a compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
1,1-dibenzyl-3-(1,5-dimethylpyrazol-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c1-16-19(13-21-23(16)2)22-20(25)24(14-17-9-5-3-6-10-17)15-18-11-7-4-8-12-18/h3-13H,14-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHPMVXMMBEXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-N’-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with benzylamine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: 1,5-dimethyl-1H-pyrazole-4-carboxylic acid is reacted with benzylamine to form an intermediate.
Reaction with thiophosgene: The intermediate is then treated with thiophosgene to yield N,N-dibenzyl-N’-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-N’-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
N,N-dibenzyl-N’-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antileishmanial and antimalarial activities. It has shown promising results in inhibiting the growth of Leishmania and Plasmodium species.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Material Science: Thiourea derivatives, including this compound, are explored for their potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N’-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound interacts with the enzyme pteridine reductase 1 (PTR1) in Leishmania species . This interaction inhibits the enzyme’s activity, leading to the death of the parasite. The compound’s binding affinity and specificity are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- N,N-dibenzyl-4-(4,5-diethyl-1-methyl-1H-pyrazol-3-yl)butanamide
Uniqueness
N,N-dibenzyl-N’-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea is unique due to its specific structural features, such as the presence of both benzyl and pyrazole groups
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
